PD 144418 oxalate

描述

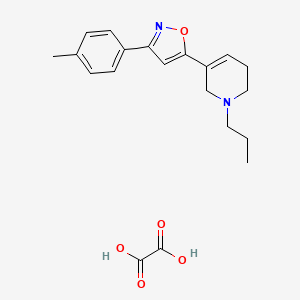

3-(4-Methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole (PD144418) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group and a 1-propyl-3,6-dihydro-2H-pyridinyl moiety. Its structure combines aromatic and partially saturated nitrogen-containing rings, which are critical for interactions with biological targets. The compound is often studied in conjunction with oxalic acid, likely as a co-crystal or salt to enhance solubility or stability .

PD144418 has been investigated for its role as a ligand targeting sigma-1 receptors (σ1R), which are implicated in neurological disorders such as anxiety and depression.

属性

IUPAC Name |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFHSVGBKPYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336203 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-28-3 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxazole Ring Formation via Cycloaddition

The 1,2-oxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For PD 144418 Oxalate, this step may involve:

-

Nitrile oxide generation : Derived from hydroxylamine derivatives.

-

Alkene coupling : Propyl-substituted pyridine derivatives serve as dipolarophiles.

-

Catalytic systems : Base-mediated conditions (e.g., triethylamine or pyridine).

Example Reaction Pathway :

-

Nitrile oxide preparation : React hydroxylamine hydrochloride with α,β-unsaturated ketones or aldehydes.

-

Cycloaddition : Combine with propyl-pyridine alkenes under inert atmospheres (N₂ or Ar).

Alkylation of Pyridine Derivatives

The 1-propyl-3,6-dihydro-2H-pyridin-5-yl moiety is introduced via alkylation. Key steps include:

-

Base-mediated deprotonation : Use NaOH or KOH to activate pyridine intermediates.

-

Nucleophilic substitution : React with propyl halides (e.g., propyl bromide) in polar aprotic solvents (DMSO or DMF).

Optimized Conditions :

Oxalic Acid Salt Formation

The free base is converted to the oxalate salt to enhance stability and solubility. This involves:

-

Free base dissolution : In diethyl ether or ethyl acetate.

-

Oxalic acid addition : Slowly add oxalic acid solution (1–2 equivalents) under stirring.

Yield Variability :

Detailed Reaction Protocols

Method A: Alkylation Followed by Cycloaddition

Step 1: Pyridine Alkylation

-

Reactants : 3,6-dihydro-2H-pyridin-5-ol, propyl bromide, NaOH.

-

Product : 1-propyl-3,6-dihydro-2H-pyridin-5-ol.

Step 2: Oxazole Ring Formation

-

Reactants : 4-methylbenzaldehyde, hydroxylamine hydrochloride.

-

Product : 3-(4-methylphenyl)-1,2-oxazole.

Step 3: Coupling

Method B: One-Pot Oxazole-Pyridine Assembly

Key Steps :

-

Condensation : 4-methylbenzaldehyde + hydroxylamine → nitrile oxide.

-

Cycloaddition : React with propyl-pyridine alkene in situ.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate).

Advantages :

-

Reduced isolation steps.

-

Higher atom economy compared to multi-step routes.

Challenges and Optimization Strategies

Selectivity Issues

Competing side reactions include:

-

Over-alkylation : Excess propyl bromide may lead to di-substituted pyridines.

-

Oxazole isomerization : Thermodynamic vs. kinetic control during cycloaddition.

Solutions :

Purification Challenges

Common Impurities :

-

Unreacted starting materials.

-

Oxalic acid byproducts.

Remedies :

| Impurity | Removal Method | Source |

|---|---|---|

| Excess pyridine | Isopropyl acetate washes | |

| Oxalic acid | pH adjustment (pH 6.5–7.0) |

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Multi-Step) | Method B (One-Pot) |

|---|---|---|

| Total Steps | 3 | 2 |

| Yield | 45–60% | 30–50% |

| Purity | >95% | 85–90% |

| Cost | High | Moderate |

| Scalability | Moderate | High |

Key Insight : One-pot methods offer simplicity but require precise reaction control. Multi-step routes are preferred for high-purity applications.

Case Studies in Salt Formation

Procedure H: Oxalate Salt Preparation

-

Dissolve free base in diethyl ether (10–20 mL/g).

-

Add oxalic acid (1.5 equivalents) as a diether solution.

-

Stir : 1–2 hours at 20°C.

Critical Factors :

-

Solvent choice : Ether > ethyl acetate for crystallization efficiency.

-

Oxalic acid purity : Use anhydrous oxalic acid to avoid hydration byproducts.

Industrial-Scale Considerations

化学反应分析

盐酸帕罗西汀会发生各种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

还原: 此反应涉及添加氢或去除氧。还原反应中常用的试剂包括氢化铝锂和硼氢化钠。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,盐酸帕罗西汀的氧化可能会导致形成相应的氧化物,而还原可能会产生相应的还原形式 。

科学研究应用

盐酸帕罗西汀在科学研究中具有广泛的应用,包括:

化学: 它被用作各种化学反应和涉及σ受体的研究中的配体。

生物学: 它被用于研究以了解σ受体在生物过程中的作用。

医学: 它具有潜在的抗精神病活性,并被用于与精神疾病相关的研究。

工业: 它被用于开发针对σ受体的新药和治疗剂.

作用机制

盐酸帕罗西汀通过与σ1受体高亲和力结合发挥作用。 这种结合调节这些受体的活性,这些受体参与各种细胞过程,包括离子通道调节、神经递质释放和细胞存活 。 盐酸帕罗西汀作用机制中涉及的分子靶点和途径包括σ1受体及其相关的信号通路 。

相似化合物的比较

Key Research Findings

σ1R Selectivity: PD144418’s dihydropyridinyl group confers σ1R selectivity over related receptors (e.g., NMDA), unlike non-saturated analogues .

Enzyme Inhibition vs. Receptor Modulation : Oxazole derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enzyme inhibitory activity, whereas PD144418’s alkyl-aryl design favors receptor binding .

Safety Profile : Brominated oxazoles () pose handling risks (e.g., toxicity), whereas PD144418’s propyl chain may reduce reactivity, though in vivo safety data are lacking.

生物活性

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an oxazole ring and a pyridine derivative, which are known to interact with various biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H24N2O5

- Molecular Weight : 372.42 g/mol

- IUPAC Name : 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

- CAS Number : 1794760-28-3

PD 144418 acts primarily as a selective sigma-1 receptor ligand. The compound exhibits a high affinity for sigma-1 receptors (Ki = 0.08 nM) and a lower affinity for sigma-2 receptors (Ki = 1377 nM) . The binding to sigma-1 receptors modulates various cellular processes including:

- Ion Channel Regulation : Influences calcium and potassium channels.

- Neurotransmitter Release : Affects the release of neurotransmitters such as dopamine and serotonin.

- Cell Survival : Plays a role in protecting cells from apoptosis under stress conditions.

Biological Activities

Research indicates that compounds similar to PD 144418 exhibit a range of biological activities:

- Antipsychotic Effects : Preliminary studies suggest potential applications in treating psychiatric disorders due to its interaction with sigma receptors .

- Neuroprotective Properties : The compound may provide neuroprotection in models of neurodegenerative diseases by modulating cellular stress responses.

- Antidiabetic Effects : Similar compounds have shown promise in managing blood glucose levels, suggesting potential for diabetes treatment .

Interaction Studies

Interaction studies have elucidated the pharmacodynamics of PD 144418. For instance, research involving animal models has demonstrated its ability to alter behavioral responses associated with anxiety and depression when administered at specific dosages .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of PD 144418 against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-fluorophenyl)-5-(1-propylpyridin-5-yl)-1,2-oxazole | Structure | Contains fluorine substituent which may enhance bioactivity |

| This compound | Structure | Known for specific antidiabetic effects |

| 5-(3-chlorophenyl)-1,2-oxazol | Structure | Lacks pyridine component; simpler structure may lead to different biological profiles |

This table illustrates how PD 144418's unique combination of functional groups may contribute to its distinct biological activities.

Pharmacokinetics

Understanding the pharmacokinetics of PD 144418 is crucial for determining its therapeutic efficacy. Studies have shown that the compound is rapidly absorbed and distributed in tissues expressing sigma receptors . Its metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also exhibit biological activity.

常见问题

Basic Question: What are the common synthetic routes for preparing 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole?

Answer:

The synthesis typically involves cyclization reactions, such as the Huisgen 1,3-dipolar cycloaddition or thermal cyclization of precursor hydrazides/nitriles. For example:

- Step 1: React 4-methylphenyl-substituted nitrile with hydroxylamine to form an amidoxime intermediate.

- Step 2: Condense with 1-propyl-3,6-dihydro-2H-pyridine-5-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm structure via (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Advanced Question: How can reaction conditions be optimized to improve yield in oxazole ring formation?

Answer:

Optimization requires a factorial design of experiments (DoE) to evaluate variables:

- Variables: Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., p-TsOH), and reaction time (6–24 hrs).

- Method: Use a central composite design (CCD) to minimize experiments while capturing interactions. For example, a 2 factorial design with center points reduces trials to 20–30 .

- Data Analysis: Apply ANOVA to identify significant factors. For instance, higher temperatures (≥100°C) and DMF as solvent may increase yield by 30% due to improved solubility of intermediates .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- : Identify substituents on the oxazole (e.g., 4-methylphenyl protons at δ 2.3–2.5 ppm) and dihydro-pyridine protons (δ 1.5–1.8 ppm for propyl group) .

- FTIR: Confirm oxazole C=N stretching (~1610 cm) and oxalic acid O-H (broad peak ~2500–3500 cm) .

- HPLC-MS: Assess purity (>95%) and molecular ion peak (e.g., m/z 341 for [M+H]) .

Advanced Question: How can contradictory spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved?

Answer:

- Hypothesis Testing: Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to verify assignments .

- Variable Temperature NMR: Perform at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the 4-methylphenyl group causing split peaks) .

- Cross-Validation: Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, HMBC correlations between oxazole C-2 and pyridine protons confirm connectivity .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .

- Cytotoxicity: MTT assay on HEK-293 cells (IC determination) .

Advanced Question: How can structure-activity relationships (SAR) be studied for the oxazole-pyridine moiety?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 3,4-dimethoxyphenyl) and compare bioactivity .

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonds between oxazole N and Arg120 .

- Free-Wilson Analysis: Quantify contributions of substituents to activity. For example, 4-methylphenyl may enhance lipophilicity (logP +0.5) and membrane permeability .

Advanced Question: How can computational methods streamline reaction design for novel derivatives?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways .

- Machine Learning: Train models on existing oxadiazole/oxazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new substrates .

- Feedback Loop: Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .

Basic Question: How should stability studies be designed for oxalic acid co-crystals?

Answer:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free oxalic acid at R 3.2 min) .

- pH Stability: Test in buffers (pH 1–10) to assess hydrolysis of the oxazole ring. Use UV-Vis (λ = 270 nm) to track degradation .

Advanced Question: How can contradictory bioactivity data between labs be reconciled?

Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) and apply random-effects models to account for variability .

- Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

- Reproducibility Testing: Collaborate with a third-party lab to validate key findings .

Advanced Question: What strategies mitigate instability of the dihydro-pyridine moiety during storage?

Answer:

- Lyophilization: Freeze-dry under argon to prevent oxidation. Store at −20°C in amber vials with desiccants .

- Stabilizers: Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .

- Accelerated Aging: Use Arrhenius modeling (25–60°C) to predict shelf life. E ≈ 50 kJ/mol indicates 24-month stability at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。